Cas no 2163507-62-6 (2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid)

2-(1-Ethylcyclobutyl)cyclopropane-1-carboxylic acid is a specialized cyclopropane derivative featuring a cyclobutyl substituent, which enhances its structural rigidity and potential reactivity. This compound is of interest in synthetic organic chemistry due to its strained ring systems, which can serve as intermediates in the preparation of complex molecular architectures. The presence of both cyclopropane and cyclobutyl moieties offers unique steric and electronic properties, making it valuable for studying ring strain effects or as a building block in pharmaceutical and agrochemical research. Its carboxylic acid functionality allows for further derivatization, enabling applications in cross-coupling reactions, amide formation, or other transformations requiring a reactive carboxyl group.
2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid structure
2163507-62-6 structure
商品名:2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid
CAS番号:2163507-62-6
MF:C10H16O2
メガワット:168.232843399048
CID:6296103
PubChem ID:165764683

2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid
    • EN300-1769979
    • 2163507-62-6
    • インチ: 1S/C10H16O2/c1-2-10(4-3-5-10)8-6-7(8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)
    • InChIKey: FGBIGNVWZPSFGN-UHFFFAOYSA-N
    • ほほえんだ: OC(C1CC1C1(CC)CCC1)=O

計算された属性

  • せいみつぶんしりょう: 168.115029749g/mol
  • どういたいしつりょう: 168.115029749g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1769979-1.0g
2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid
2163507-62-6
1g
$1729.0 2023-06-03
Enamine
EN300-1769979-1g
2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid
2163507-62-6
1g
$1729.0 2023-09-20
Enamine
EN300-1769979-10g
2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid
2163507-62-6
10g
$7435.0 2023-09-20
Enamine
EN300-1769979-0.1g
2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid
2163507-62-6
0.1g
$1521.0 2023-09-20
Enamine
EN300-1769979-0.05g
2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid
2163507-62-6
0.05g
$1452.0 2023-09-20
Enamine
EN300-1769979-10.0g
2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid
2163507-62-6
10g
$7435.0 2023-06-03
Enamine
EN300-1769979-0.25g
2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid
2163507-62-6
0.25g
$1591.0 2023-09-20
Enamine
EN300-1769979-5.0g
2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid
2163507-62-6
5g
$5014.0 2023-06-03
Enamine
EN300-1769979-2.5g
2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid
2163507-62-6
2.5g
$3389.0 2023-09-20
Enamine
EN300-1769979-5g
2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid
2163507-62-6
5g
$5014.0 2023-09-20

2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid 関連文献

Related Articles

2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acidに関する追加情報

Introduction to 2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid (CAS No. 2163507-62-6)

2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2163507-62-6, is a compound of significant interest in the field of medicinal chemistry and pharmacological research. This molecule, featuring a unique structural motif consisting of a cyclopropane ring substituted with a 1-ethylcyclobutyl group and terminated with a carboxylic acid moiety, has garnered attention due to its potential biological activities and structural features that make it a valuable scaffold for drug discovery.

The structural framework of 2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid is characterized by the presence of a highly strained cyclopropane ring, which is known to influence the electronic properties and reactivity of the molecule. The cyclopropane ring is a key feature in medicinal chemistry, often serving as a bioisostere for other functional groups, such as alkenes or aromatic rings, due to its ability to introduce conformational rigidity and enhance binding affinity to biological targets. In this compound, the cyclopropane ring is further modified by the attachment of a 1-ethylcyclobutyl side chain, which introduces additional steric and electronic effects that can modulate the biological activity of the molecule.

The carboxylic acid functionality at the terminal position of the molecule provides a site for further chemical modification, enabling the synthesis of derivatives with tailored properties. Carboxylic acids are well-known for their versatility in medicinal chemistry, serving as anchors for peptide mimetics, prodrugs, or as part of pharmacophoric units that interact with biological targets. The combination of these structural features makes 2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid a promising candidate for further investigation in drug development.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and potential biological targets. Studies have suggested that the rigid structure of the cyclopropane ring can enhance binding to proteins by reducing conformational entropy loss during binding. Additionally, the presence of the 1-ethylcyclobutyl group may contribute to favorable interactions with hydrophobic pockets in protein active sites, potentially improving drug-like properties such as solubility and metabolic stability.

Moreover, the carboxylic acid moiety has been shown to engage in hydrogen bonding interactions with polar residues in protein targets, further enhancing binding affinity. These interactions are critical for the development of small-molecule inhibitors or agonists. The unique combination of structural features in 2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid positions it as a versatile scaffold for designing molecules with specific biological activities.

In vitro studies have begun to explore the potential pharmacological properties of 2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid. Initial experiments have shown promising results in modulating certain enzymatic activities relevant to inflammatory pathways. The cyclopropane ring's ability to influence electronic distributions may lead to novel mechanisms of action compared to traditional therapeutic agents. Further research is needed to fully elucidate its pharmacological profile and identify potential therapeutic applications.

The synthesis of 2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid presents an interesting challenge due to its complex structural motif. Traditional synthetic approaches involving cyclopropanation reactions and subsequent functional group transformations have been employed. Advances in synthetic methodology have enabled more efficient and scalable routes to this compound, making it more accessible for medicinal chemistry applications.

One particularly noteworthy aspect of this compound's synthesis is the use of transition metal-catalyzed reactions to construct the cyclopropane ring. These reactions often provide high selectivity and yield, making them ideal for complex molecule synthesis. Additionally, protecting group strategies have been crucial in ensuring regioselectivity during multi-step syntheses.

The potential applications of 2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid extend beyond traditional drug discovery. Its unique structural features make it an attractive candidate for developing novel materials with specialized properties. For instance, its rigid framework could be exploited in designing polymers or organic electronics where conformational rigidity is desirable.

Another emerging area of interest is the use of this compound as a building block for peptidomimetics. The carboxylic acid functionality provides a site for coupling with amino acids or other biomolecules, allowing for the creation of novel peptide-like entities with enhanced stability and bioavailability.

The growing interest in 2-(1-ethylcyclobutyl)cyclopropane-1-carboxylic acid underscores its significance in modern chemical biology and drug discovery. As research continues to uncover new applications and synthetic strategies, this compound is likely to play an increasingly important role in both academic and industrial settings.

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